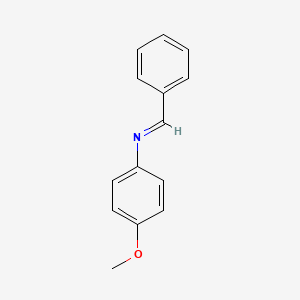

N-Benzylidene-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHMZCUKGPUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-08-4 | |

| Record name | N-Benzylidene-4-methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylidene-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of N-Benzylidene-4-methoxyaniline

This guide provides a comprehensive overview of the synthesis of N-Benzylidene-4-methoxyaniline, a prominent Schiff base. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental protocols, and applications of this versatile compound.

Introduction: The Significance of this compound

This compound, an organic compound, is classified as a Schiff base. These compounds are characterized by the presence of an imine or azomethine (-C=N-) functional group.[1] The synthesis of this compound is achieved through the condensation reaction of 4-methoxyaniline and benzaldehyde.[2] This compound and its derivatives are pivotal in various scientific fields due to their diverse applications.

In organic synthesis , it serves as a crucial intermediate for creating more complex molecules.[2] Its imine group allows for a variety of chemical transformations, including hydrogenation to form amines and electrophilic substitution on its aromatic rings.[2] In materials science , the aromatic structure of this compound makes it a candidate for the development of novel materials, with potential properties like conductivity and self-assembly.[2] Furthermore, in medicinal chemistry , this Schiff base and its derivatives have been explored for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2]

The Core of the Reaction: Unraveling the Synthesis Mechanism

The formation of this compound from 4-methoxyaniline and benzaldehyde is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. This reaction is typically acid-catalyzed and is reversible.[3][4]

The mechanism can be dissected into the following key stages:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the benzaldehyde's carbonyl group is protonated. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the now highly electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a protonated carbinolamine intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group. This intramolecular proton transfer leads to the formation of a neutral carbinolamine intermediate.[4][7]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).[3]

-

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine, also known as an iminium ion.[3]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product.[3][4]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the imine, the water produced is often removed, for instance, by azeotropic distillation.[8]

The Role of pH in the Reaction

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions, typically around a pH of 4 to 5.[3][4]

-

At low pH (high acidity): The amine nucleophile (4-methoxyaniline) becomes protonated to a significant extent, forming its non-nucleophilic ammonium salt. This reduces the concentration of the active nucleophile, slowing down the initial addition step.[3][4]

-

At high pH (low acidity): While the amine is in its nucleophilic form, there is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. This makes the elimination of water, which is often the rate-determining step, very slow.[3][4]

Therefore, maintaining a delicate balance of acidity is critical for optimizing the reaction rate and yield.

Visualizing the Reaction Pathway

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Benzaldehyde | 106.12 | 10 | 1.02 mL |

| 4-Methoxyaniline | 123.15 | 10 | 1.23 g |

| Ethanol | 46.07 | - | 20 mL |

| Glacial Acetic Acid | 60.05 | - | A few drops |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 4-methoxyaniline in 10 mL of ethanol. To this solution, add 1.02 mL (10 mmol) of benzaldehyde.[7]

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[7]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 2 to 5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[7][9]

-

Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a yellow crystalline solid.[7]

-

Drying: Dry the purified product at room temperature.

Greener Synthesis Approaches

In line with the principles of green chemistry, solvent-free methods for the synthesis of this compound have also been developed.[10] These methods often involve grinding the solid reactants together, sometimes with a solid catalyst, which can lead to high yields in shorter reaction times and with minimal waste.[10][11]

Characterization of this compound

To confirm the successful synthesis and purity of the product, various analytical techniques are employed.

| Technique | Purpose | Expected Observations |

| Melting Point | To assess the purity of the compound. | A sharp melting point around 65°C indicates a pure product.[12] |

| FTIR Spectroscopy | To identify the functional groups present. | The appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of benzaldehyde and the N-H stretching bands of 4-methoxyaniline also confirms the reaction. |

| ¹H NMR Spectroscopy | To determine the proton environment in the molecule. | The spectrum will show characteristic signals for the aromatic protons of both benzene rings, the methoxy group protons, and a singlet for the azomethine (-N=CH-) proton. |

| ¹³C NMR Spectroscopy | To identify the different carbon atoms in the molecule. | The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the characteristic imine carbon. |

| Mass Spectrometry | To determine the molecular weight of the compound. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (211.26 g/mol ).[12][13] |

Applications in Research and Development

This compound and its derivatives are valuable compounds with a wide range of applications in both academic research and industrial development.

-

Pharmaceuticals: The structural framework of this compound is a key component in the synthesis of various biologically active compounds. Derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2][14]

-

Dyes and Pigments: The conjugated system present in these Schiff bases makes them suitable for use in the synthesis of azo dyes, which are widely used in the textile industry.[2][14]

-

Coordination Chemistry: The imine nitrogen atom can coordinate with metal ions to form stable metal complexes. These complexes have potential applications in catalysis and as analytical reagents.[1][7]

Conclusion

The synthesis of this compound is a fundamental and well-established reaction in organic chemistry. A thorough understanding of its mechanism, particularly the role of pH, is essential for optimizing the synthesis. The straightforward experimental protocol, coupled with the versatility of the product, makes it a valuable compound for a wide array of applications in scientific research and industrial processes. The continuous development of greener synthetic routes further enhances its appeal as a sustainable chemical intermediate.

References

- Smolecule. (2023, August 16). This compound.

- Benchchem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.

- Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.

- Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?

- Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.

- Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II.

- PeerJ. (2020, December 15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.

- Benchchem. (n.d.). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.

- ResearchGate. (2019, May 7). (PDF) New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.

- Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation.

- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). Retrieved from an experimental handbook for pharmaceutical organic chemistry-i.

- ResearchGate. (n.d.). Solvent-free synthesis of this compound.

- Benchchem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2.

- ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline | Request PDF.

- International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from International Journal of Chemical Studies website.

- Benchchem. (n.d.). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst.

- PubChem. (n.d.). N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413.

- Asian Journal of Pharmaceutical Research and Development. (2020, October 15). Synthesis of Schiff's Bases with Simple Synthetic Approach. Retrieved from Asian Journal of Pharmaceutical Research and Development website.

- Stenutz. (n.d.). This compound.

- NIH. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques.

- ChemicalBook. (n.d.). N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum.

- IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

- Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019, December 31).

- NIST WebBook. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-.

- Sigma-Aldrich. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline 97 1749-08-2.

- ResearchGate. (n.d.). Synthesis of this compound under various temperatures.

- Benchchem. (n.d.). This compound | 783-08-4.

- ouargla.dz. (n.d.). O28: Synthesis of N benzylidene aniline by green chemistry.

- ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Buy this compound | 783-08-4 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. globalconference.info [globalconference.info]

- 8. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 9. ajprd.com [ajprd.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [stenutz.eu]

- 13. Benzenamine, 4-methoxy-N-(phenylmethylene)- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Solubility and spectral data of N-Benzylidene-4-methoxyaniline

An In-depth Technical Guide to the Solubility and Spectral Properties of N-Benzylidene-4-methoxyaniline

Authored by: A Senior Application Scientist

Abstract

This compound, a significant Schiff base, serves as a crucial intermediate in organic synthesis and a ligand in coordination chemistry. Its utility in drug development and materials science is intrinsically linked to its physicochemical properties. This guide provides an in-depth exploration of the solubility and comprehensive spectral characterization of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for property determination, and interpret the resulting data with authoritative grounding. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental characteristics.

Synthesis and Molecular Structure

The foundational step in characterizing any compound is ensuring its purity, which begins with its synthesis. This compound is typically synthesized via a condensation reaction between benzaldehyde and 4-methoxyaniline (p-anisidine).[1][2] This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Molecular Structure:

-

Formula: C₁₄H₁₃NO[3]

-

Molecular Weight: 211.26 g/mol [3]

-

Key Functional Groups: An imine (C=N) group, a methoxy (-OCH₃) group, and two aromatic rings.

The molecule's structure, with its combination of a polar methoxy group and a nonpolar imine linkage between two phenyl rings, dictates its solubility and spectral behavior.

Caption: Synthesis workflow for this compound.

Solubility Profile

The principle of "like dissolves like" is paramount in predicting solubility. This compound possesses both nonpolar (aromatic rings) and moderately polar (imine and ether linkages) characteristics, suggesting its solubility will be highest in solvents of intermediate polarity.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in common laboratory solvents. This data is crucial for selecting appropriate solvents for synthesis, purification, and analytical measurements.

| Solvent Class | Solvent | Qualitative Solubility | Rationale for Interaction |

| Alcohols | Ethanol | Soluble[2] | Hydrogen bonding with the imine nitrogen and ether oxygen; favorable dipole-dipole interactions. |

| Methanol | Soluble[1] | Similar to ethanol, its high polarity effectively solvates the polar groups. | |

| Halogenated | Chloroform (CDCl₃) | Soluble[4] | Good solvent for moderately polar compounds; used frequently for NMR analysis. |

| Ketones | Acetone | Soluble[5] | Aprotic polar solvent, effective at dissolving compounds with dipole moments. |

| Aromatic | Toluene | Soluble | π-stacking interactions between the solvent and the compound's aromatic rings. |

| Aqueous | Water | Insoluble | The large nonpolar surface area of the aromatic rings dominates, preventing dissolution. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a reliable method for verifying the qualitative solubility of a compound.

-

Preparation: Accurately weigh approximately 20-30 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.5 mL increments) to the test tube.

-

Agitation: After each addition, gently agitate the mixture using a vortex mixer for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. A clear solution with no visible solid particles indicates that the compound is soluble. If solid remains, continue adding solvent in increments up to a total volume of 3 mL.

-

Classification:

-

Soluble: A clear solution is formed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve at all.

-

Caption: Experimental workflow for qualitative solubility testing.

Spectral Data and Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's quantum mechanical properties, offering a complete structural picture when combined.

Caption: Relationship between spectroscopic methods and structural data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an ATR-FTIR can be used with the neat solid. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6]

-

Data Interpretation: The IR spectrum of this compound provides clear evidence for the formation of the Schiff base.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Reference |

| ~3060 | C-H Stretch | Aromatic C-H bonds | [7] |

| ~2890 | C-H Stretch | Methyl group of -OCH₃ | [7] |

| ~1625 | C=N Stretch (Imine) | Characteristic azomethine group of the Schiff base | [7] |

| ~1600 | C=C Stretch | Aromatic ring skeletal vibrations | [5] |

| ~1250 | C-O Stretch | Asymmetric stretch of the aryl-ether bond in methoxy group | [5] |

| ~1190 | Ar-N Stretch | Stretch between the aniline ring and the imine nitrogen | [7] |

| ~833 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) ring | [5] |

The key diagnostic peak is the strong absorption around 1625 cm⁻¹, confirming the presence of the imine (C=N) bond. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) confirms the complete reaction of the starting materials.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz).[4][8]

-

¹H NMR Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~8.4 | Singlet (s) | 1H | Imine proton (-CH=N-) | [9] |

| ~7.2 - 7.9 | Multiplet (m) | 7H | Aromatic protons (from both rings) | [4][9] |

| ~6.9 | Multiplet (m) | 2H | Aromatic protons on the methoxy-ring | [9] |

| ~3.8 | Singlet (s) | 3H | Methoxy protons (-OCH₃) | [4] |

-

¹³C NMR Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~160 | Imine carbon (-C H=N-) | [10] |

| ~152-158 | Aromatic carbon attached to -OCH₃ | [4] |

| ~128-136 | Aromatic carbons of the benzylidene ring | [4] |

| ~114-122 | Aromatic carbons of the 4-methoxyphenyl ring | [4] |

| ~55.8 | Methoxy carbon (-OC H₃) | [4] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

-

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The absorbance is measured over a range of wavelengths (typically 200-400 nm).

-

Data Interpretation: this compound contains extensive π-conjugation across the two aromatic rings and the imine bridge. This leads to strong absorptions in the UV region. Expected absorptions are due to:

-

π → π* transitions: Occurring in the aromatic rings and the C=N bond.

-

n → π* transitions: A weaker absorption associated with the non-bonding electrons on the imine nitrogen. The presence of the electron-donating methoxy group typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-benzylideneaniline. The spectrum is available in the NIST WebBook.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Experimental Protocol: The sample is introduced into the mass spectrometer, where it is ionized (commonly via Electron Ionization, EI). The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

| m/z Value | Assignment | Significance | Reference |

| 211 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. | [11] |

| 210 | [M-H]⁺ | Loss of a hydrogen radical. | [11] |

| 196 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. | [11] |

| 104 | [C₇H₆N]⁺ | Fragmentation at the C-N single bond. | [11] |

| 77 | [C₆H₅]⁺ | Phenyl cation. | [11] |

The molecular ion peak at m/z 211 is a definitive piece of evidence for the identity of this compound.[11]

Conclusion

This guide has provided a comprehensive overview of the essential physicochemical properties of this compound. The detailed protocols for synthesis, solubility determination, and spectral analysis offer a robust framework for researchers. The interpretation of the spectral data (IR, NMR, UV-Vis, and MS) collectively provides an unambiguous confirmation of the compound's structure. This foundational knowledge is critical for the effective application of this compound in synthetic chemistry, drug discovery, and materials science.

References

- Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. (2017). Green Chemistry, 19, 3142-3151.

-

ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

-

NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Solvent-free synthesis of this compound. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

-

PubChem. (n.d.). N-Benzyl-4-methoxyaniline. [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-. In NIST Chemistry WebBook. [Link]

-

International Institute for Science, Technology and Education. (n.d.). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

-

NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. [Link]

Sources

- 1. N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2 | Benchchem [benchchem.com]

- 2. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-(4-METHOXYBENZYLIDENE)-4-HYDROXYANILINE(3230-39-5) 13C NMR spectrum [chemicalbook.com]

- 11. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

An In-Depth Technical Guide to N-(4-methoxyphenyl)-1-phenylmethanimine: Synthesis, Properties, and Applications in Chemical Research

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-1-phenylmethanimine, a versatile imine that serves as a crucial building block in synthetic organic chemistry. Targeted towards researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical properties, detailed synthesis protocols, and its significant applications, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds.

Compound Identification and Nomenclature

N-(4-methoxyphenyl)-1-phenylmethanimine is systematically named according to IUPAC nomenclature. However, it is more commonly known in the scientific literature by several alternative names. Understanding these synonyms is crucial for efficient literature searching and chemical sourcing.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | N-(4-methoxyphenyl)-1-phenylmethanimine |

| CAS Number | 783-08-4[1] |

| Molecular Formula | C₁₄H₁₃NO[1] |

| Molecular Weight | 211.26 g/mol [2] |

Common Synonyms:

-

N-Benzylidene-p-anisidine[2]

-

N-Benzylidene-4-methoxyaniline[2]

-

Benzenamine, 4-methoxy-N-(phenylmethylene)-[2]

-

p-Anisidine, N-benzylidene-[2]

-

Benzylidene-(4-methoxyphenyl)-amine[2]

The Chemical Abstracts Service (CAS) Registry Number®, 783-08-4, is the universally recognized unique identifier for this specific chemical substance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-methoxyphenyl)-1-phenylmethanimine is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 69 °C | ChemicalBook |

| Boiling Point | 170-171 °C at 1 Torr | ChemicalBook |

| Density | 0.99±0.1 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Yellow crystalline solid | - |

| Solubility | Soluble in organic solvents such as ethanol. | [3] |

Synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine: A Validated Protocol

The synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine is a classic example of a condensation reaction, specifically the formation of a Schiff base from a primary amine and an aldehyde. The causality behind this experimental design lies in the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

Reaction Principle

The synthesis involves the reaction of p-anisidine (4-methoxyaniline) with benzaldehyde. The reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to form the stable imine product. The removal of water is crucial to drive the equilibrium towards the product.

Caption: Figure 1: Synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

p-Anisidine (99%)

-

Benzaldehyde (>98.5%)[4]

-

Ethanol (anhydrous)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (e.g., 10 mmol, 1.23 g) in anhydrous ethanol (e.g., 20 mL).

-

Addition of Benzaldehyde: To the stirred solution, add an equimolar amount of benzaldehyde (e.g., 10 mmol, 1.02 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out as a yellow solid. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a bright yellow crystalline solid.[3] Dry the purified product under vacuum. To ensure the removal of any residual water from the reaction, anhydrous sodium sulfate can be added to the reaction mixture before filtration.

Applications in Drug Discovery and Development

Imines, such as N-(4-methoxyphenyl)-1-phenylmethanimine, are highly valuable intermediates in the synthesis of nitrogen-containing heterocycles, a class of compounds with broad biological activities.[5] Their utility in drug development stems from their ability to participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Povarov Reaction: A Gateway to Quinolines

A primary application of N-(4-methoxyphenyl)-1-phenylmethanimine is its use as a reactant in the Povarov reaction, a powerful method for the synthesis of tetrahydroquinolines and quinolines.[6][7] Quinolines are a prominent scaffold in many pharmaceuticals due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of the Povarov Reaction:

The Povarov reaction is a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene, typically catalyzed by a Lewis acid.[6]

-

Activation of the Imine: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the nitrogen atom of the imine, increasing its electrophilicity.

-

Nucleophilic Attack: The electron-rich alkene attacks the iminium ion in a stepwise manner, forming a carbocation intermediate.

-

Cyclization: The aromatic ring of the aniline moiety then acts as a nucleophile, attacking the carbocation to form the six-membered ring of the tetrahydroquinoline.

-

Rearomatization (for quinoline synthesis): Subsequent oxidation or elimination steps can lead to the formation of the aromatic quinoline ring system.

Caption: Figure 2: The Povarov Reaction

The versatility of the Povarov reaction allows for the introduction of diverse substituents on the resulting quinoline scaffold, making it a valuable tool in the generation of compound libraries for drug screening.[7]

Other Applications in Medicinal Chemistry

The imine functionality is a key pharmacophore in its own right and is present in various biologically active molecules. Imines and their derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer agents: Certain imine-containing compounds have demonstrated cytotoxic activity against cancer cell lines.

-

Antimicrobial agents: The C=N bond has been shown to be crucial for the antimicrobial activity of many compounds.[8]

-

Anti-inflammatory agents: Some Schiff bases exhibit anti-inflammatory properties.

The synthesis of novel imines and their subsequent modification is an active area of research in medicinal chemistry.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-methoxyphenyl)-1-phenylmethanimine and its precursors.

Hazard Identification:

-

Acute Oral Toxicity: N-(4-methoxyphenyl)-1-phenylmethanimine is classified as harmful if swallowed (H302).[2][10]

-

p-Anisidine (precursor): This starting material is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause cancer.[11] It is also very toxic to aquatic life.[11]

-

Benzaldehyde (precursor): Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth. Get medical help.[10]

-

In Case of Skin Contact: Wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

N-(4-methoxyphenyl)-1-phenylmethanimine is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis and its utility as a precursor to valuable heterocyclic systems, most notably via the Povarov reaction, solidify its importance in the toolkit of synthetic chemists. For researchers in drug discovery and development, this compound offers a reliable entry point to the synthesis of diverse libraries of quinoline-based and other nitrogen-containing molecules with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory.

References

-

Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylidene-p-anisidine. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. Retrieved from [Link]

-

MDPI. (2022). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Molecules, 27(15), 4995. [Link]

-

Wikipedia. (n.d.). Povarov reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(α-methyl benzyl)-p-anisidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). In situ generation of N-unsubstituted imines from alkyl azides and their applications for imine transfer via copper catalysis. Science Advances, 3(8), e1700793. [Link]

-

ChemSynthesis. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

-

ACS Omega. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. ACS Omega, 7(12), 10735-10749. [Link]

- Supplementary Information. (n.d.).

-

National Center for Biotechnology Information. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules, 28(11), 4478. [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Cheméo. (n.d.). N-Benzyl-p-anisidine (CAS 17377-95-6) - Chemical & Physical Properties. Retrieved from [Link]

- University of Michigan. (n.d.). Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine.

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study. Molecules, 26(1), 1. [Link]

-

ACS Publications. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(21), 8315-8320. [Link]

-

The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103214392A - Synthetic method of N-benzylideneaniline compound.

-

PrepChem.com. (n.d.). Synthesis of N-(αmethyl-benzylidene)-p-anisidine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dibenzyl-p-anisidine. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N-Benzylidene-p-anisidine | C14H13NO | CID 262162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Povarov reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

An In-depth Technical Guide to N-Benzylidene-4-methoxyaniline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the Schiff base, N-Benzylidene-4-methoxyaniline. We will delve into its systematic nomenclature, molecular architecture, prevalent synthesis methodologies, and the analytical techniques essential for its characterization. Furthermore, this document explores its current and potential applications, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Nomenclature and Molecular Structure

IUPAC and Common Names

The compound is a classic example of a Schiff base, formed from the condensation of an aromatic aldehyde and an aromatic amine.

-

Systematic IUPAC Name : N-(4-methoxyphenyl)-1-phenylmethanimine[1].

-

Common Synonyms : this compound, N-p-Anisylideneaniline, p-Methoxybenzylidene-phenyl-amine[2][3].

-

CAS Registry Number : 836-41-9[3].

Core Molecular Structure

The molecular formula is C₁₄H₁₃NO, with a molecular weight of approximately 211.26 g/mol [1][2]. The structure features a central azomethine group (-CH=N-), also known as an imine, which connects a benzylidene group to a 4-methoxyaniline moiety. The imine group is critical to the molecule's chemical reactivity and physical properties[4][5]. The molecule is largely planar, though solid-state studies of related benzylideneanilines show that the aromatic rings are often twisted relative to each other[6].

Caption: Molecular structure of this compound.

Synthesis Methodologies

Principle: The Schiff Base Condensation Reaction

The most common and direct route to synthesizing this compound is the acid-catalyzed condensation reaction between an aldehyde (benzaldehyde) and a primary amine (4-methoxyaniline, also known as p-anisidine). This is a reversible nucleophilic addition-elimination reaction. The amine's nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. The removal of water is crucial to drive the reaction equilibrium towards the product side[7].

Standard Protocol: Solvent-Mediated Synthesis

This protocol describes a typical laboratory-scale synthesis. The choice of an appropriate solvent, such as ethanol or methanol, is key as it must dissolve the reactants and facilitate the reaction[7].

Experimental Protocol:

-

Reactant Preparation : In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent like absolute ethanol[4].

-

Catalysis : Add a catalytic amount (a few drops) of a weak acid, such as glacial acetic acid, to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity.

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux for a designated period (typically 2-6 hours)[8]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.

-

Purification : Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound[9].

Caption: General workflow for the synthesis of this compound.

Green Chemistry Approaches

In line with sustainable chemistry principles, solvent- and catalyst-free methods have been developed. These often involve mechanochemistry, where the solid reactants are ground together, using mechanical energy to initiate the reaction[7][10]. Other green approaches utilize environmentally benign catalysts, such as Kinnow peel powder, which can facilitate the reaction at room temperature in minutes with high yields[9][11].

Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of spectroscopic and physical methods.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a primary tool for identifying the key functional groups. The most definitive evidence for the formation of the Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, which is absent in the reactants. Conversely, the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde confirms the consumption of starting materials[7].

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C=N Stretch (Imine) | 1603 - 1629 | Confirms formation of the azomethine group[6]. |

| C=C Stretch (Aromatic) | ~1600 | Indicates presence of the aromatic rings. |

| C-H Stretch (Aromatic) | ~3060 | Aromatic C-H bonds. |

| C-O-C Stretch (Ether) | ~1250 | Asymmetric stretch of the methoxy group. |

| C-H Bending (Aromatic) | 800 - 840 | Out-of-plane bending, indicative of substitution pattern[12]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms. The most characteristic signal in the ¹H NMR spectrum is the singlet for the azomethine proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₃ (Methoxy) | ~3.7 - 3.9 | Singlet (s) |

| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) |

| -CH=N- (Azomethine) | ~8.2 - 8.7 | Singlet (s)[5] |

Note: Exact chemical shifts can vary based on the solvent and instrument used.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₄H₁₃NO), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 211.26[3].

Physical Properties

-

Appearance : Crystalline solid.

-

Melting Point : Approximately 65 °C[2].

Applications and Research Trajectories

This compound, as a representative Schiff base, is a versatile molecule with applications spanning multiple scientific disciplines.

-

Organic Synthesis : It serves as a valuable intermediate in the synthesis of more complex organic molecules. The imine bond can be readily reduced to form secondary amines or undergo various addition reactions[4].

-

Coordination Chemistry : The nitrogen atom of the azomethine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. These metal complexes have shown promise as catalysts[5][9].

-

Materials Science : Certain Schiff bases, including derivatives of this compound, exhibit liquid crystalline properties. This makes them subjects of interest for developing advanced optoelectronic devices and studying biological membranes[7].

-

Biological Activity : Schiff bases as a class are widely investigated for their broad range of biological activities, including antibacterial, antifungal, and antitumor properties, owing to the reactivity of the azomethine group[5][9].

Conclusion

This compound is a fundamentally important Schiff base with a well-established chemistry. Its straightforward synthesis via condensation, coupled with a rich array of spectroscopic features, makes it an ideal model compound for both academic research and practical applications. The continued exploration of green synthesis routes and the development of its derivatives for materials science and medicinal chemistry ensure its relevance in the scientific community.

References

-

Solvent-free synthesis of this compound. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 22, 2026, from [Link]

-

N-Benzylidene-p-anisidine | C14H13NO | CID 262162. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Brodowska, K., & Łodyga-Chruścińska, E. (2014). Different Schiff Bases—Structure, Importance and Classification. Molecules, 19(12), 20444-20479. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

Sources

- 1. N-Benzylidene-p-anisidine | C14H13NO | CID 262162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]

- 4. N-(4-Methoxybenzylidene)aniline | 836-41-9 | Benchchem [benchchem.com]

- 5. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2 | Benchchem [benchchem.com]

- 8. (E)-N-(4-Methoxybenzylidene)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of N-Benzylidene-4-methoxyaniline

This technical guide provides a comprehensive overview of the melting and boiling points of the Schiff base, N-Benzylidene-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with field-proven insights into the methodologies for their determination.

Introduction to this compound

This compound, also known as N-benzylidene-p-anisidine, is a notable organic compound belonging to the Schiff base class, characterized by the presence of a carbon-nitrogen double bond or azomethine group (-CH=N-). This functional group is pivotal to its chemical reactivity and physical properties. The compound is synthesized through the condensation reaction of benzaldehyde and 4-methoxyaniline. The thermal properties of this compound, specifically its melting and boiling points, are critical parameters that dictate its stability, purity, and potential applications in various fields, including organic synthesis and materials science.

Thermal Properties: A Quantitative Overview

The melting and boiling points are fundamental physical constants that provide insights into the intermolecular forces and the thermal stability of a compound.

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point | 65 °C | - | This experimentally determined value is a key indicator of the compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.[1] |

| Boiling Point | - | 354.3 °C at 760 mmHg | No experimentally verified boiling point at atmospheric pressure is readily available. The predicted value suggests that the compound may be susceptible to decomposition at elevated temperatures. |

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points is crucial for the characterization of this compound. The methodologies described below are standard practices in the field, ensuring reliable and reproducible data.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Principle: The input of thermal energy overcomes the crystal lattice forces, leading to the collapse of the ordered solid structure into a disordered liquid state. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater. The sample should be positioned adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow compared to the inert reference. The peak of the endotherm on the DSC thermogram corresponds to the melting point.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak temperature of the melting endotherm.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: The kinetic energy of the molecules in the liquid increases with temperature. At the boiling point, the molecules have sufficient energy to overcome the intermolecular forces holding them in the liquid phase and escape into the gas phase.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

Due to the potentially high boiling point of this compound and the risk of decomposition, a micro boiling point determination is often preferred.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Considerations for High-Boiling Point Compounds

Given the predicted high boiling point, this compound may undergo thermal decomposition before it boils at atmospheric pressure. In such cases, the boiling point is determined under reduced pressure (vacuum distillation). The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation.

Thermogravimetric Analysis (TGA)

TGA can be employed to assess the thermal stability of the compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Significant mass loss at temperatures below the predicted boiling point would indicate decomposition.

Workflow for Thermal Property Determination

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.

Caption: Workflow for the determination of melting and boiling points of this compound.

Conclusion

References

-

Stenutz, R. This compound. Tables for Chemistry. Available at: [Link]

-

PrepChem. Synthesis of N-(α-methyl benzyl)-p-anisidine. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Synthesis and Study of Schiff Base Ligands. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Benzylidene-4-methoxyaniline

Abstract

N-Benzylidene-4-methoxyaniline is a Schiff base, a class of compounds with significant applications in synthesis, materials science, and medicinal chemistry. Unambiguous structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the causal reasoning behind peak assignments, supported by field-proven methodologies and authoritative references, to offer a complete spectroscopic portrait of the molecule for researchers, scientists, and drug development professionals.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, which contains distinct electronic environments—two aromatic rings, an imine linkage, and a methoxy group—NMR is indispensable for verifying its synthesis and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms of this compound are numbered as shown below. This convention will be used throughout the analysis.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to ensure spectral integrity.

Sample Preparation

The choice of solvent and sample concentration are critical variables that directly impact spectral quality.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to the compound's excellent solubility and the solvent's relatively inert nature. Using a high-purity deuterated solvent is essential to minimize interfering residual solvent signals in the ¹H NMR spectrum.

-

Concentration:

-

For ¹H NMR , a concentration of 5-10 mg of the compound in approximately 0.6 mL of CDCl₃ is optimal. This provides a strong signal-to-noise ratio without causing significant line broadening from aggregation.

-

For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is required. This is because the ¹³C isotope has a low natural abundance (~1.1%), necessitating a higher concentration to obtain a quality spectrum in a reasonable timeframe.

-

-

Filtration: The final solution must be free of any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition

Standard acquisition parameters on a 400 MHz (or higher) spectrometer are typically sufficient.

-

Spectrometer: Bruker Avance 400 MHz spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: 1024-2048 scans, proton-decoupled mode, relaxation delay of 2 seconds.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through three key components: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Data Summary

The experimental ¹H NMR data for this compound in CDCl₃ are summarized below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |

| 8.46 | Singlet (s) | 1H | H7 (Imine) |

| 7.89 - 7.85 | Multiplet (m) | 2H | H2, H6 |

| 7.46 - 7.42 | Multiplet (m) | 3H | H3, H4, H5 |

| 7.22 | Doublet (d) | 2H | H9, H13 |

| 6.94 - 6.90 | Multiplet (m) | 2H | H10, H12 |

| 3.80 | Singlet (s) | 3H | H14 (Methoxy) |

Detailed Peak Assignments and Rationale

-

δ 8.46 (s, 1H, H7): This sharp singlet in the downfield region is characteristic of the imine proton (-CH=N-).[1] Its deshielded nature is due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. It appears as a singlet because it has no adjacent protons within three bonds to couple with.

-

δ 7.89 - 7.85 (m, 2H, H2, H6): These are the ortho-protons on the benzylidene ring. They are the most deshielded of the aromatic protons in that ring because of their proximity to the electron-withdrawing imine group.

-

δ 7.46 - 7.42 (m, 3H, H3, H4, H5): This multiplet corresponds to the meta- and para-protons of the benzylidene ring. Their chemical shifts are typical for protons on an unsubstituted benzene ring attached to a moderately deactivating group.

-

δ 7.22 (d, 2H, H9, H13): These are the protons on the 4-methoxyaniline ring that are ortho to the imine nitrogen. Their chemical shift is influenced by both the electron-withdrawing nature of the imine and the electron-donating effect of the methoxy group.

-

δ 6.94 - 6.90 (m, 2H, H10, H12): These protons are ortho to the strongly electron-donating methoxy group, causing them to be significantly shielded (shifted upfield) compared to standard aromatic protons.[1] This is a classic example of the effect of a powerful activating group on a benzene ring.

-

δ 3.80 (s, 3H, H14): This intense singlet is the characteristic signal for the three equivalent protons of the methoxy (-OCH₃) group. Its chemical shift is standard for this functional group, and it is a singlet as there are no adjacent protons.[1]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule.

Data Summary

The experimental ¹³C NMR data for this compound in CDCl₃ are summarized below.[1]

| Chemical Shift (δ, ppm) | Assignment (Carbon) |

| 158.3 | C11 (C-O) |

| 158.2 | C7 (Imine, C=N) |

| 144.9 | C8 (C-N) |

| 136.4 | C1 (Quaternary) |

| 131.0 | C4 |

| 128.7 | C3, C5 |

| 128.5 | C2, C6 |

| 122.1 | C9, C13 |

| 114.3 | C10, C12 |

| 55.4 | C14 (Methoxy) |

Detailed Peak Assignments and Rationale

-

δ 158.3 and 158.2 (C11 and C7): These two peaks are in the far downfield region. The signal at ~158.2 ppm is assigned to the imine carbon (C7), which is highly deshielded due to its sp² hybridization and direct attachment to nitrogen.[1] The signal at ~158.3 ppm is assigned to C11, the aromatic carbon bearing the methoxy group. Carbons attached to oxygen are strongly deshielded.

-

δ 144.9 (C8): This quaternary carbon is attached to the imine nitrogen. Its chemical shift is downfield, reflecting the electronegativity of the nitrogen, but it is shielded relative to the C11 carbon which is attached to the more electronegative oxygen.

-

δ 136.4 (C1): This is the quaternary carbon of the benzylidene ring to which the imine group is attached.

-

δ 131.0 - 128.5 (C4, C3/C5, C2/C6): These signals belong to the six carbons of the benzylidene ring. The C4 (para) carbon is the most deshielded among the protonated carbons of this ring. The C2/C6 (ortho) and C3/C5 (meta) carbons appear nearby, consistent with a monosubstituted benzene ring.[1]

-

δ 122.1 (C9, C13): These are the carbons ortho to the imine group on the aniline ring.

-

δ 114.3 (C10, C12): These carbons are ortho to the electron-donating methoxy group. The strong shielding effect of the -OCH₃ group via resonance pushes these carbon signals significantly upfield, a characteristic feature for alkoxy-substituted benzenes.[1]

-

δ 55.4 (C14): This upfield signal is unequivocally assigned to the carbon of the methoxy group (-OC H₃). Its chemical shift is highly characteristic for this type of sp³ carbon attached to an oxygen atom.[1]

Integrated Workflow for Spectral Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process that ensures accuracy and reliability.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and high-resolution fingerprint of this compound. The ¹H spectrum clearly resolves the imine proton, the distinct aromatic protons on both rings, and the methoxy group protons, with chemical shifts and coupling patterns that are fully consistent with the proposed structure. The ¹³C spectrum corroborates this assignment, showing the correct number of carbon signals and featuring characteristic downfield shifts for the imine and oxygen-bound carbons, as well as the classic upfield shift for the carbons ortho to the methoxy group. This comprehensive spectroscopic analysis serves as an authoritative reference for the structural verification of this important Schiff base.

References

-

Reddy, K., et al. (2012). KOH-Mediated Transition-Metal-Free Synthesis of Imines from Alcohols and Amines. Green Chemistry, 14 , Electronic Supplementary Information, S1-S23. Available at: [Link]

Sources

An In-Depth Technical Guide to the FTIR and UV-Vis Characterization of N-Benzylidene-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-4-methoxyaniline, a significant Schiff base, garners considerable attention across various scientific disciplines, including materials science and pharmaceutical development.[1] Its utility as a precursor in organic synthesis and its intriguing physicochemical properties, such as liquid crystalline behavior, necessitate a thorough structural and electronic characterization.[1] This guide provides a detailed technical overview of two fundamental spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the comprehensive analysis of this compound. By delving into the theoretical underpinnings, experimental protocols, and data interpretation, this document serves as a vital resource for professionals requiring a deep understanding of the molecular characteristics of this compound.

Introduction: The Significance of this compound

This compound belongs to the versatile class of organic compounds known as Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group.[2] These compounds are pivotal intermediates in numerous organic reactions and are integral to the synthesis of various bioactive molecules and materials.[1] The specific structure of this compound, featuring two aromatic rings linked by an imine bridge and a methoxy substituent, imparts a unique combination of rigidity and electronic properties.[1][3]

A primary area of interest for this compound is its application in materials science, particularly in the development of liquid crystals and as a corrosion inhibitor.[1] In the pharmaceutical realm, the Schiff base scaffold is a common motif in molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2] Given these diverse and critical applications, the ability to accurately confirm the synthesis and purity of this compound, as well as to understand its electronic structure, is of paramount importance. Spectroscopic methods like FTIR and UV-Vis provide powerful, non-destructive means to achieve this.[4][5]

Molecular Structure and Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between benzaldehyde and 4-methoxyaniline (p-anisidine).[1][6] This reaction is a classic example of imine formation and can be carried out under various conditions, including solvent-mediated and solvent-free mechanochemical methods.[1][7] The molecular formula is C₁₄H₁₃NO, and its structure consists of a benzylidene group attached to the nitrogen atom of a 4-methoxyaniline moiety.[3][8]

Caption: Molecular Structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Theoretical Principles

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[9] It operates on the principle that chemical bonds vibrate at specific frequencies.[4] When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an infrared spectrum that serves as a unique "molecular fingerprint".[10] The key components of an FTIR spectrometer include a light source, a Michelson interferometer, a sample compartment, and a detector.[11] The interferometer is crucial for measuring the interference of the light waves, and a mathematical process called Fourier analysis is used to convert the raw data into a spectrum.[10]

Experimental Protocol: FTIR Analysis of this compound

-

Sample Preparation: A small amount of the synthesized this compound solid is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

-

Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[12]

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.[13]

Caption: Experimental workflow for FTIR analysis.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3050-3000 | C-H stretching | Aromatic C-H | Confirms the presence of the two benzene rings. |

| ~2950-2850 | C-H stretching | Aliphatic C-H (in -OCH₃) | Indicates the presence of the methoxy group. |

| ~1625-1600 | C=N stretching | Imine | A key peak confirming the formation of the Schiff base.[14] |

| ~1600-1450 | C=C stretching | Aromatic C=C | Further evidence of the aromatic rings.[14] |

| ~1250 | C-O stretching | Aryl-alkyl ether | Characteristic of the methoxy group attached to the aromatic ring. |

| ~830 | C-H out-of-plane bending | p-disubstituted benzene | Suggests the para-substitution pattern on the aniline ring.[14] |

Expert Insights: The C=N stretching frequency is a critical diagnostic peak for Schiff bases. Its position can be influenced by conjugation and the electronic nature of the substituents on the aromatic rings. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ (characteristic of primary amines) and a strong C=O stretching band around 1700 cm⁻¹ (characteristic of aldehydes) provides strong evidence for the successful condensation reaction.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

Theoretical Principles

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[5] When a molecule absorbs light in this region, electrons are promoted from a lower energy molecular orbital to a higher energy one.[16][17] The common electronic transitions include σ → σ, n → σ, π → π, and n → π.[16][17] The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π.[18][19] The π → π transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths.[18]

Experimental Protocol: UV-Vis Analysis of this compound

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask.[19] A dilute solution of known concentration (e.g., 2.5 x 10⁻⁵ M) is then prepared by serial dilution.[19]

-

Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. A quartz cuvette is filled with the pure solvent to serve as a blank.

-

Data Acquisition: The baseline is corrected using the solvent blank. The cuvette is then rinsed and filled with the sample solution. The absorption spectrum is recorded over a range of 200-500 nm.[19]

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.

Caption: Experimental workflow for UV-Vis analysis.

Interpretation of the UV-Vis Spectrum